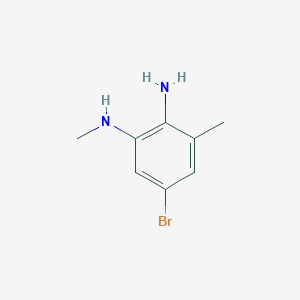

5-Bromo-N1,3-dimethylbenzene-1,2-diamine

Description

5-Bromo-N1,3-dimethylbenzene-1,2-diamine is a brominated aromatic diamine derivative with methyl substituents on the amine groups (N1 and N3). Its molecular formula is reported as C8H10BrN2 (based on systematic nomenclature), though discrepancies exist in available sources (e.g., a conflicting formula of C6H4BrClN4 in ). This compound serves as a precursor in medicinal chemistry and materials science, particularly for synthesizing heterocyclic frameworks like quinazolines or triazoles. Its bromine atom enhances electrophilic reactivity, while the methyl groups may influence steric and electronic properties.

Properties

Molecular Formula |

C8H11BrN2 |

|---|---|

Molecular Weight |

215.09 g/mol |

IUPAC Name |

5-bromo-1-N,3-dimethylbenzene-1,2-diamine |

InChI |

InChI=1S/C8H11BrN2/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4,11H,10H2,1-2H3 |

InChI Key |

MAJVZCZNMRBQNK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1N)NC)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Electronic Effects: Bromine: Enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura). Nitro (NO2): Reduces basicity of amine groups due to electron withdrawal, favoring electrophilic aromatic substitution. Methyl (CH3): Electron-donating groups stabilize the diamine but may reduce solubility in polar solvents.

Biological Activity :

Reduction of Nitro Precursors:

- 5-Bromo-3-nitrobenzene-1,2-diamine is synthesized via SnCl2-mediated reduction of nitro intermediates (e.g., 4-Bromo-5-nitrobenzene-1,2-diamine). Similar methods apply to halogenated diamines but require alkaline workup to isolate unstable products.

- Microwave-Assisted Synthesis : Derivatives like 3-Substituted-6-Bromo-2-(3-Nitrophenyl)Quinazolin-4(3H)-One are synthesized under microwave irradiation, reducing reaction times compared to conventional heating.

Stability and Handling:

- Methylated diamines (e.g., this compound) exhibit improved stability over non-methylated variants, which often require immediate use in subsequent reactions.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.